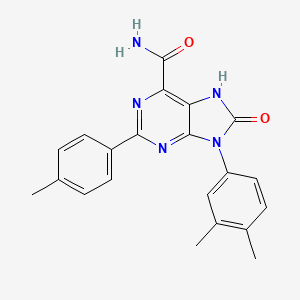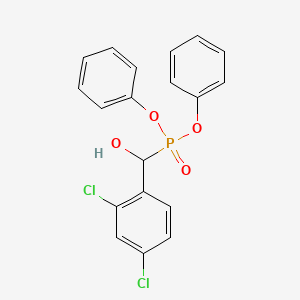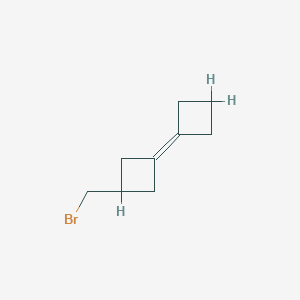
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
作用机制
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide targets the protein kinase BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various diseases. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways and reducing B-cell activation and proliferation. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in B-cells, further reducing their numbers.
Biochemical and Physiological Effects:
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been shown to inhibit B-cell activation and proliferation, reduce autoantibody production, and induce apoptosis in B-cells. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has several advantages for use in lab experiments. It has a well-characterized mechanism of action and has been extensively studied in preclinical models. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide is also readily available and has a favorable pharmacokinetic profile. However, there are also some limitations to its use. N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide may have off-target effects, and its efficacy may vary depending on the disease model being studied. In addition, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide may have limited efficacy in some disease models, and further research is needed to fully understand its therapeutic potential.
未来方向
There are several future directions for research on N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide. One area of focus is the development of combination therapies that target multiple pathways in B-cell malignancies and autoimmune disorders. Another area of focus is the development of biomarkers that can predict response to N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide and other BTK inhibitors. In addition, further research is needed to understand the long-term safety and efficacy of N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide in clinical trials. Finally, there is a need for the development of more potent and selective BTK inhibitors with fewer off-target effects.
合成方法
The synthesis of N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide involves a multi-step process that includes the preparation of intermediates and their subsequent coupling reactions. The starting material for the synthesis is 3-chloropyridine-2-carboxylic acid, which is converted into the corresponding acid chloride via reaction with thionyl chloride. The acid chloride is then reacted with 5-tert-butyl-1H-1,2,4-triazole-3-amine to obtain the key intermediate, N-(5-tert-butyl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. The final product, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide, is obtained by reacting the intermediate with methylsulfonyl chloride.
科学研究应用
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has also demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), by targeting B-cells and reducing autoantibody production. In addition, N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide has shown potential in the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), by inhibiting B-cell activation and reducing inflammation.
属性
IUPAC Name |
N-(5-tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-13(2,3)11-16-12(18-17-11)15-10(19)8-5-6-9(14-7-8)22(4,20)21/h5-7H,1-4H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIBIQFYPCSYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Tert-butyl-1H-1,2,4-triazol-3-yl)-6-methylsulfonylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)




![N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2680953.png)


![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2680958.png)


![5-cyano-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2680962.png)